molecular formula C7H7N3 B183301 5-Aminobenzimidazole CAS No. 934-22-5

5-Aminobenzimidazole

Cat. No. B183301
CAS RN: 934-22-5
M. Wt: 133.15 g/mol
InChI Key: WFRXSXUDWCVSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminobenzimidazole (5-ABz) is a heterocyclic aromatic compound featuring both an amine and a benzimidazole functional group . It holds remarkable versatility and has found applications in chemical synthesis and biochemistry .


Synthesis Analysis

The synthesis of 5-Aminobenzimidazole involves several steps :

  • Hydrogenation reduction of the 5-nitro benzimidazolone


Chemical Reactions Analysis

The trace impurities discovered after extended storage of a 5-amino-benzimidazole library were determined as imidazo [4,5-g]quinazoline derivatives . The formation of this highly aromatic heterocyclic ring involved a novel multi-component reaction .


Physical And Chemical Properties Analysis

5-Aminobenzimidazole has low solubility in water and other solvents, but it dissolves easily in dimethylformamide, dioxane, and chloroform. It is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .

Scientific Research Applications

  • Biofilm Inhibition and Dispersion : A derivative of 2-aminobenzimidazole has been found effective in inhibiting and dispersing biofilms of bacteria such as MRSA, vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. This action is zinc-dependent, possibly through a direct zinc-chelating mechanism (Rogers, Huigens, & Melander, 2009).

  • Antiarrhythmic Activity : 2-Aminobenzimidazole derivatives have shown potent Class III antiarrhythmic activity, particularly effective in prolonging action potential duration and blocking potassium currents in heart cells (Ellingboe et al., 1992).

  • Antibiotic and Antiarrythmic Properties : Compounds formed from the reaction of allenic nitriles with 2-aminobenzimidazoles exhibit slight antibiotic and antiarrythmic properties (Asobo et al., 2001).

  • Inhibition of Gastric Acid Secretion : 5-Aminobenzimidazole has demonstrated the ability to decrease both basal and betazole-stimulated gastric acid secretion in rats, suggesting anti H2-histamine activity (Trivulzio, Colombo, Rossoni, & Caironi, 1988).

  • Antidiabetic Potential : Novel 2-aminobenzimidazole derivatives show significant antidiabetic potential as α-glucosidase inhibitors, with potential for treating diabetes (Sreeja, AntonSmith, & Mathan, 2019).

  • Anthelmintic Activity : Certain derivatives of 5-aminobenzimidazole possess notable anthelmintic activity against parasites like the mouse tapeworm Hymenolepis nana (Alaimo et al., 1978).

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Some 2-aminobenzimidazole derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which could be beneficial for treating neurodegenerative diseases (Zhu et al., 2013).

  • Pharmaceutical Stability Testing : 5-Aminobenzimidazole has been identified as a degradation product in pharmaceutical formulations, pointing to its relevance in stability and quality control of medications (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

  • Various Pharmacological Properties : New compounds with a 2-aminobenzimidazole group have shown diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties (Nawrocka, 1996).

  • Molecular Biology Research : The synthesis of multifunctional 2-aminobenzimidazoles on DNA for medicinal chemistry applications highlights its role in drug discovery and development (Su et al., 2020).

Safety And Hazards

5-Aminobenzimidazole is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRXSXUDWCVSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239406
Record name 5-Aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzimidazole

CAS RN

934-22-5, 55299-95-1
Record name 5-Aminobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminobenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzimidazol-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 55299-95-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINOBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7289019S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 5-nitrobenzimidazole (4.0 g, 25 mmol) and 10% Pd/C (0.5 g) was stirred under H2 for 12 h. The reaction mixture was filtered through Celite-assisted funnel and concentrated in vacuo, yielding 3.2 g (25 mmol, >95%) of the desired product, which was characterized by NMR and subjected to following reactions without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminobenzimidazole
Reactant of Route 2
5-Aminobenzimidazole
Reactant of Route 3
5-Aminobenzimidazole
Reactant of Route 4
5-Aminobenzimidazole
Reactant of Route 5
5-Aminobenzimidazole
Reactant of Route 6
5-Aminobenzimidazole

Q & A

Q1: What is the molecular formula and weight of 5-Aminobenzimidazole?

A1: The molecular formula of 5-Aminobenzimidazole is C7H7N3, and its molecular weight is 133.15 g/mol.

Q2: What spectroscopic data is available for 5-Aminobenzimidazole?

A2: Researchers utilize various spectroscopic techniques to characterize 5-Aminobenzimidazole. These include Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups, electronic transitions, and structural arrangements within the molecule. [, , ]

Q3: How does the incorporation of 5-Aminobenzimidazole into polyimide (PI) affect its properties?

A3: Incorporating 5-Aminobenzimidazole into polyimides significantly impacts their properties:

  • Improved Mechanical Strength: The presence of 5-Aminobenzimidazole enhances the tensile strength and modulus of PI films and fibers. This is attributed to intermolecular hydrogen bonding between the -NH- group of benzimidazole and the carbonyl groups of PI, leading to stronger interchain interactions. [, , , , , ]
  • Increased Glass Transition Temperature (Tg): The rigid structure and hydrogen bonding capability of 5-Aminobenzimidazole contribute to a higher Tg in PI, making them suitable for high-temperature applications. [, , , ]
  • Enhanced Thermal Stability: PI containing 5-Aminobenzimidazole exhibit higher decomposition temperatures and char yields, indicating improved thermal stability. [, ]
  • Improved Solubility: Incorporation of 5-Aminobenzimidazole, especially alongside flexible moieties like ether groups, can enhance the solubility of PI in common organic solvents. [, , ]

Q4: How does the concentration of 5-Aminobenzimidazole influence the properties of PI foams?

A4: The concentration of 5-Aminobenzimidazole plays a crucial role in determining the properties of PI foams:

  • Foaming Degree: Higher concentrations of 5-Aminobenzimidazole lead to a decrease in foaming degree due to increased melt viscosity of the precursor. []
  • Density: The density of the resulting PI foams increases with increasing 5-Aminobenzimidazole content. []
  • Thermal Stability: Foams with higher 5-Aminobenzimidazole content exhibit superior thermal stability, evidenced by increased glass transition temperatures and higher decomposition temperatures. [, ]
  • Mechanical Strength: The compressive strength and modulus of PI foams increase with higher 5-Aminobenzimidazole content, contributing to their robust mechanical properties. []

Q5: Can 5-Aminobenzimidazole be used to modify materials other than polyimides?

A5: Yes, research shows its potential in modifying other polymers. For example, it's been used to enhance the properties of polyurethane elastomers, increasing their mechanical strength, toughness, and self-healing efficiency. []

Q6: Does 5-Aminobenzimidazole exhibit catalytic properties?

A6: Yes, research suggests that 5-Aminobenzimidazole can act as a catalyst in specific reactions. For instance, it has been shown to catalyze the imidization process during the synthesis of organo-soluble co-polyimides. []

Q7: Are there applications of 5-Aminobenzimidazole in fuel cell technology?

A7: Yes, poly(benzimidazole imide)s (PBIIs) incorporating 5-Aminobenzimidazole have shown promise as potential membrane materials for medium-temperature fuel cells. These membranes can be doped with phosphoric acid, achieving high proton conductivity at elevated temperatures and low humidity. []

Q8: How does the addition of 5-Aminobenzimidazole impact the acid doping level of poly(benzimidazole imide)s (PBIIs)?

A8: The basic benzimidazole groups in 5-Aminobenzimidazole are responsible for acid doping in PBIIs. The presence of these groups allows for high phosphoric acid uptake, leading to enhanced proton conductivity in the resulting membranes. []

Q9: Can 5-Aminobenzimidazole be used as a ligand in chromatography?

A9: Yes, 5-Aminobenzimidazole is a promising ligand for affinity chromatography, particularly in hydrophobic charge-induction chromatography (HCIC), a technique for purifying antibodies. [, , , ]

Q10: How does ligand density of 5-Aminobenzimidazole affect antibody binding in HCIC resins?

A10: Research indicates that moderate ligand density of 5-Aminobenzimidazole on HCIC resins leads to optimal antibody binding capacity and dynamic binding capacity. Excessive ligand density can hinder protein adsorption due to steric hindrance and reduced accessibility of binding sites. [, ]

Q11: Has computational chemistry been used to study 5-Aminobenzimidazole?

A11: Yes, computational methods, including molecular mechanics modeling, have been employed to understand the structural characteristics, interactions, and packing behavior of 5-Aminobenzimidazole, particularly in the context of PI fibers. [, ]

Q12: What is known about the structure-activity relationships (SAR) of 5-Aminobenzimidazole derivatives?

A12: While detailed SAR studies specifically focusing on 5-Aminobenzimidazole are limited within the provided research, some insights can be derived:

  • Position of Substituents: The position of substituents on the benzimidazole ring can affect its properties. For example, 2-(4-aminophenyl)-5-aminobenzimidazole and 2-(3-aminophenyl)-5-aminobenzimidazole exhibit different thermal expansion coefficients and adhesion properties when incorporated into PIs. []
  • Presence of Hydrogen Bonding Groups: The -NH- group in 5-Aminobenzimidazole plays a crucial role in hydrogen bonding interactions, influencing the properties of polymers and potentially its biological activities. [, , , ]

Q13: What are the potential applications of 5-Aminobenzimidazole in drug development?

A13: Research suggests that 5-Aminobenzimidazole derivatives could be promising for developing antihypertensive drugs. For example, 2-guanidino-5-aminobenzimidazole dihydrochloride showed comparable effects to aminophylline in lowering blood pressure. []

Q14: Are there studies exploring the antimicrobial activity of 5-Aminobenzimidazole derivatives?

A14: Yes, some studies have investigated the antibacterial activity of peptide analogs derived from 5-Aminobenzimidazole, indicating their potential as novel antibacterial agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.